molecular formula C10H7F3N2S2 B141719 [Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide CAS No. 152382-06-4

[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide

Cat. No.: B141719
CAS No.: 152382-06-4
M. Wt: 276.3 g/mol
InChI Key: CMTYEWAYTUFVDX-UHFFFAOYSA-N
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Description

[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide is a chemical compound with the molecular formula C10H7F3N2S2 and a molecular weight of 276.3 g/mol. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethanesulfonyl azide (N3SO2CF3) under metal-free conditions . The reaction conditions often include the use of hexane as a solvent and sodium azide as a reactant .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The scalability of these methods is crucial for producing sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group, which can enhance the bioavailability and metabolic stability of compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s binding affinity to proteins and enzymes, thereby modulating their activity . The pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to [Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide include other trifluoromethylated compounds such as:

  • Trifluoromethyl sulfonyl chloride (CF3SO2Cl)
  • Trifluoromethyl iodide (CF3I)
  • Trifluoromethanesulfonyl azide (N3SO2CF3)

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S2/c1-16-9(15-6-14)17-8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTYEWAYTUFVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375650
Record name [methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152382-06-4
Record name [methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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